molecular formula C25H22Cl3NO3 B11684221 Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11684221
M. Wt: 490.8 g/mol
InChI Key: WDGFWDYMQMUQNB-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple chlorophenyl groups and a quinoline core makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • Ethyl 7-(4-chlorophenyl)-4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 7-(4-bromophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness: The presence of both 4-chlorophenyl and 2,3-dichlorophenyl groups in Ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C25H22Cl3NO3

Molecular Weight

490.8 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H22Cl3NO3/c1-3-32-25(31)21-13(2)29-19-11-15(14-7-9-16(26)10-8-14)12-20(30)23(19)22(21)17-5-4-6-18(27)24(17)28/h4-10,15,22,29H,3,11-12H2,1-2H3

InChI Key

WDGFWDYMQMUQNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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